molecular formula C12H10O2 B8763494 6-Methoxy-1-naphthaldehyde

6-Methoxy-1-naphthaldehyde

Cat. No.: B8763494
M. Wt: 186.21 g/mol
InChI Key: RQSRLHYBIGCTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 6-methoxy-1-naphthaldehyde and its derivatives exhibit promising anticancer properties. A study synthesized several novel derivatives and evaluated their antiproliferative activities against cancer cell lines. The results showed that certain compounds derived from this compound demonstrated significant inhibition of cell growth, suggesting their potential as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells, which is a crucial pathway for cancer treatment. The ability of these compounds to interact with specific cellular targets makes them suitable candidates for further development in cancer therapy.

Analytical Chemistry

Fluorescent Probes
this compound has been utilized as a fluorescent probe in various analytical applications. It serves as a substrate for the enzyme aldehyde dehydrogenase, which catalyzes its oxidation to produce a fluorescent product. This property is leveraged in biochemical assays to measure enzyme activity quantitatively. For instance, the oxidation of this compound can be monitored using spectrofluorometry, providing insights into enzyme kinetics and substrate specificity .

Enzymatic Reactions

Substrate for Aldehyde Dehydrogenase
In enzymatic studies, this compound acts as a substrate for various isoforms of aldehyde dehydrogenase (ALDH). Research has shown that it is effectively oxidized by ALDH enzymes, making it useful for studying the activity and specificity of these enzymes . The reaction conditions can be optimized to enhance the yield of the fluorescent product, which is crucial for accurate measurements in biochemical assays.

Synthesis and Industrial Applications

Synthesis Methods
The synthesis of this compound typically involves several chemical reactions starting from simpler naphthalene derivatives. A notable method includes the reaction of 6-methoxy-2-acetophenone with a catalyst under controlled conditions to yield high purity products suitable for research and industrial applications . The process is designed to be environmentally friendly, minimizing harsh reaction conditions and maximizing yield.

Case Studies

StudyFocusFindings
Khalifa et al. (2012)Anticancer ActivitySeveral derivatives showed significant inhibition of cancer cell proliferation .
PMC6254923 (2009)Enzyme ActivityDemonstrated effective oxidation by salivary aldehyde dehydrogenase, highlighting its utility as an enzyme substrate .
Der Pharma Chemica (2012)SynthesisDeveloped novel derivatives with potential anticancer activity through optimized synthesis methods .

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

6-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-8H,1H3

InChI Key

RQSRLHYBIGCTIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C=O

Origin of Product

United States

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